Lipophilicity Increase (XLogP3) Relative to Unsubstituted Phenylalanine
The incorporation of a para‑trifluoromethyl group substantially elevates the predicted lipophilicity of the D‑phenylalanine scaffold. The PubChem‑calculated XLogP3 for 4‑(trifluoromethyl)-D‑phenylalanine is -0.6, whereas the corresponding value for unmodified D‑phenylalanine (and L‑phenylalanine) is -1.5 [1][2]. This represents an increase of 0.9 log units, which corresponds to a roughly 8‑fold increase in predicted octanol‑water partition coefficient for the neutral species. The enhanced lipophilicity is attributable to the hydrophobic and electron‑withdrawing nature of the –CF₃ group.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.6 |
| Comparator Or Baseline | D‑Phenylalanine (or L‑Phenylalanine), XLogP3 = -1.5 |
| Quantified Difference | ΔXLogP3 = +0.9 (approximately 8‑fold increase in partition coefficient) |
| Conditions | XLogP3 prediction algorithm (PubChem 2025.04.14 release) based on atom‑type contributions and structural features |
Why This Matters
Procurement of 4‑(trifluoromethyl)-D‑phenylalanine enables the synthesis of peptides with enhanced membrane permeability and altered reversed‑phase HPLC retention times relative to sequences containing canonical phenylalanine, which is critical for designing cell‑permeable probes or optimizing purification protocols.
- [1] PubChem. (2026). 4-(Trifluoromethyl)-D-phenylalanine. Computed Properties: XLogP3 = -0.6. View Source
- [2] PubChem. (2026). D-Phenylalanine. Computed Properties: XLogP3 = -1.5. View Source
